Extended Elimination Half-Life Enables Once-Daily Dosing: Cefotetan vs. Cefoxitin
Cefotetan demonstrates a significantly longer elimination half-life compared to cefoxitin, a key comparator in the cephamycin class. In a head-to-head pharmacokinetic study of 2 g intravenous doses in six healthy volunteers, the mean half-life of cefotetan was 176 minutes, while that of cefoxitin was 49 minutes [1]. This 3.6-fold longer half-life results in sustained serum concentrations, with free cefotetan levels at 12 hours post-dose (1.6 mg/L) exceeding free cefoxitin levels at 6 hours post-dose (0.32 mg/L) [1]. In a separate study involving 56 surgical patients, the half-life was approximately 3.5 hours for cefotetan and 0.8 hours for cefoxitin, confirming the pronounced pharmacokinetic difference [2].
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | Cefotetan: 176 minutes (healthy volunteers) and ~3.5 hours (surgical patients) |
| Comparator Or Baseline | Cefoxitin: 49 minutes (healthy volunteers) and ~0.8 hours (surgical patients) |
| Quantified Difference | 3.6-fold longer half-life in healthy volunteers; 4.4-fold longer in surgical patients |
| Conditions | 2 g intravenous dose; six healthy volunteers for the 176/49 min study; 40 hysterectomy and 16 colorectal surgery patients for the 3.5/0.8 hour study |
Why This Matters
This extended half-life supports a clinically validated once-daily dosing regimen for cefotetan, reducing administration frequency and resource utilization compared to cefoxitin, which requires dosing every 6-8 hours.
- [1] Carver PL, Nightingale CH, Quintiliani R. Pharmacokinetics and pharmacodynamics of total and unbound cefoxitin and cefotetan in healthy volunteers. J Antimicrob Chemother. 1989 Jan;23(1):99-106. doi:10.1093/jac/23.1.99. View Source
- [2] Quintiliani R, et al. Comparative pharmacokinetics of cefotetan and cefoxitin in patients undergoing hysterectomies and colorectal operations. Am J Surg. 1988 May 31;155(5A):67-70. doi:10.1016/s0002-9610(88)80216-2. View Source
